3-Methoxy-5-nitrothiophene-2-carboxylic acid
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Overview
Description
3-Methoxy-5-nitrothiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with methoxy, nitro, and carboxylic acid groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-nitrothiophene-2-carboxylic acid can be achieved through various methods. One common approach involves the nitration of 3-methoxythiophene-2-carboxylic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another method includes the use of electrophilic aromatic substitution reactions to introduce the nitro group into the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale nitration and methoxylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes, thiophene amines.
Scientific Research Applications
3-Methoxy-5-nitrothiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-5-nitrothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and carboxylic acid groups contribute to the compound’s solubility and reactivity, influencing its overall activity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-nitrothiophene-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Nitrothiophene-2-carboxylic acid: Lacks the methoxy group, leading to different chemical properties and reactivity.
3-Methoxy-2-thiophenecarboxylic acid: Similar but without the nitro group, affecting its biological activity and applications.
Uniqueness
3-Methoxy-5-nitrothiophene-2-carboxylic acid is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C6H5NO5S |
---|---|
Molecular Weight |
203.17 g/mol |
IUPAC Name |
3-methoxy-5-nitrothiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO5S/c1-12-3-2-4(7(10)11)13-5(3)6(8)9/h2H,1H3,(H,8,9) |
InChI Key |
KSQRMNUWPWMSFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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